
4-(Phenylsulfanyl)but-2-YN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylsulfanyl)but-2-YN-1-amine is an organic compound characterized by the presence of a phenylsulfanyl group attached to a but-2-yn-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)but-2-YN-1-amine typically involves the reaction of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol under phase-transfer catalysis conditions. This reaction leads to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene, which is then reacted with dimethylamine to afford N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine . The quaternization of this intermediate results in the formation of new ammonium salts containing the 4-(prop-2-yn-1-yloxy)but-2-enyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of phase-transfer catalysis and quaternization reactions, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phenylsulfanyl)but-2-YN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
4-(Phenylsulfanyl)but-2-YN-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Phenylsulfanyl)but-2-YN-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis . This inhibition occurs through a non-competitive mechanism, where the compound binds to the enzyme and prevents its activity without directly competing with the substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Phenylsulfanyl)butan-2-one: This compound shares the phenylsulfanyl group but has a different backbone structure.
4-(Phenylsulfanyl)but-2-yn-1-ol: Similar to 4-(Phenylsulfanyl)but-2-YN-1-amine, but with a hydroxyl group instead of an amine group.
Uniqueness
This compound is unique due to its combination of a phenylsulfanyl group with an alkyne and amine functional groups. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
586976-04-7 |
|---|---|
Molekularformel |
C10H11NS |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
4-phenylsulfanylbut-2-yn-1-amine |
InChI |
InChI=1S/C10H11NS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9,11H2 |
InChI-Schlüssel |
PDEIZLRPPLVFSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCC#CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)


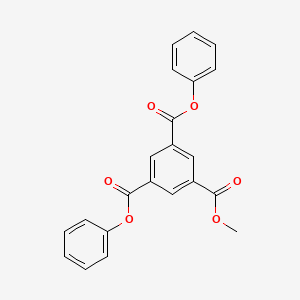
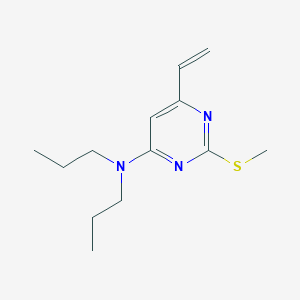
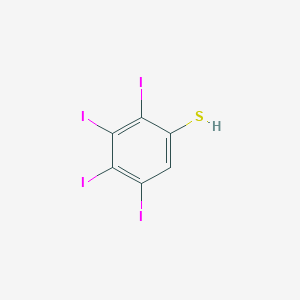
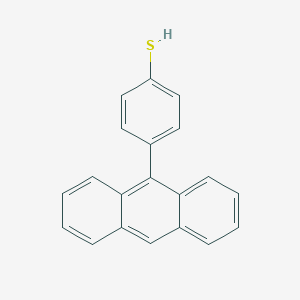
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
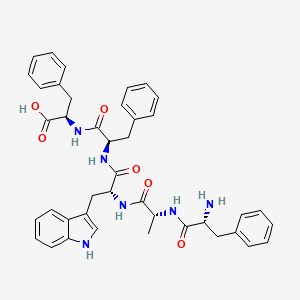
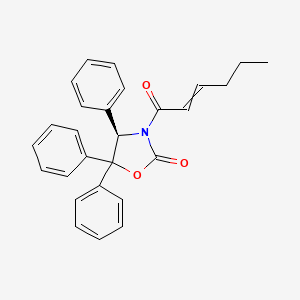
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)
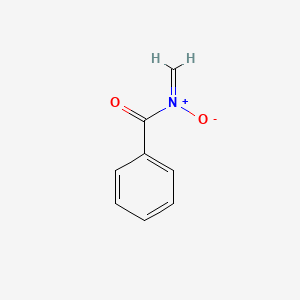

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
